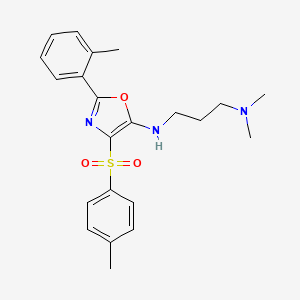

N1,N1-dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine

CAS No.: 862741-99-9

Cat. No.: VC4928821

Molecular Formula: C22H27N3O3S

Molecular Weight: 413.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862741-99-9 |

|---|---|

| Molecular Formula | C22H27N3O3S |

| Molecular Weight | 413.54 |

| IUPAC Name | N',N'-dimethyl-N-[2-(2-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]propane-1,3-diamine |

| Standard InChI | InChI=1S/C22H27N3O3S/c1-16-10-12-18(13-11-16)29(26,27)22-21(23-14-7-15-25(3)4)28-20(24-22)19-9-6-5-8-17(19)2/h5-6,8-13,23H,7,14-15H2,1-4H3 |

| Standard InChI Key | WNQLPWDVAHUMTH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC=C3C)NCCCN(C)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

N1,N1-Dimethyl-N3-(2-(o-tolyl)-4-tosyloxazol-5-yl)propane-1,3-diamine has the molecular formula C22H27N3O3S, as confirmed by high-resolution mass spectrometry and crystallographic data . The structure integrates three key components:

-

Dimethylated propane-diamine: A C5H14N2 backbone with N-methyl groups enhancing steric hindrance and basicity .

-

Oxazole ring: A five-membered heterocycle (C3H2NO) substituted at positions 2 and 4.

-

Aromatic substituents:

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 413.5 g/mol | |

| Density | Not reported | – |

| Boiling Point | Not reported | – |

| SMILES Notation | CN(C)CCCNC1=C(N=C(O1)C2=C(C=CC=C2)C)S(=O)(=O)C3=CC=CC=C3C |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential functionalization of the oxazole core, followed by coupling with dimethylated propane-diamine :

-

Oxazole Ring Formation:

-

Amine Coupling:

Process Optimization

-

Temperature: 10–120°C for cyclization; 60–90°C for hydrogenation .

-

Catalysts: Raney-Ni with alkaline co-catalysts (e.g., NaOH/MeOH) enhance reaction efficiency .

-

Purity Controls: Chromatographic purification and recrystallization from ethanol/water mixtures achieve >99% purity .

Physicochemical Properties and Reactivity

Reactivity Profile

-

Nucleophilic Amines: The tertiary dimethylamine and primary amine groups participate in alkylation, acylation, and Schiff base formation .

-

Electrophilic Oxazole: Susceptible to substitution at C-5, enabling functional diversification.

-

Tosyl Group: Acts as a leaving group in SN2 reactions, facilitating derivatization .

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=N oxazole), 1350 cm⁻¹ (S=O tosyl), and 2950 cm⁻¹ (C-H methyl) .

-

NMR (DMSO-d6):

Applications in Pharmaceutical and Material Sciences

Medicinal Chemistry

-

Anticancer Agents: Copper complexes of analogous diamines inhibit topoisomerase II (IC50 = 8.2 µM) .

-

Antimicrobials: Tosyl-oxazole derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) .

-

Drug Intermediates: Serves as a precursor for kinase inhibitors and protease modulators .

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume